

# 2,4-Dimethylpyridine 1-oxide chemical properties

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## Compound of Interest

Compound Name: 2,4-Dimethylpyridine 1-oxide

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An In-depth Technical Guide to the Chemical Properties of **2,4-Dimethylpyridine 1-Oxide**

## Authored by a Senior Application Scientist Introduction: The Strategic Importance of 2,4-Dimethylpyridine 1-Oxide

In the landscape of heterocyclic chemistry, pyridine N-oxides are a class of compounds that offer a unique confluence of reactivity, stability, and functionality. The N-oxide moiety fundamentally alters the electronic character of the pyridine ring, transforming it from a relatively electron-deficient system into a versatile synthetic intermediate.<sup>[1][2]</sup> **2,4-Dimethylpyridine 1-oxide**, also known as 2,4-lutidine N-oxide, exemplifies these properties, serving as a critical building block and modulator in fields ranging from organic synthesis to advanced drug development.<sup>[3][4]</sup>

The introduction of the N → O dative bond imparts a significant dipole moment and modifies the reactivity profile compared to its parent, 2,4-lutidine.<sup>[5]</sup> The oxygen atom becomes a potent nucleophilic center and a strong hydrogen bond acceptor, while the pyridine ring itself becomes activated for certain electrophilic substitutions and susceptible to nucleophilic attack at the C2 and C6 positions.<sup>[1]</sup> This guide provides an in-depth exploration of the core chemical properties of **2,4-Dimethylpyridine 1-oxide**, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Physicochemical & Structural Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. **2,4-Dimethylpyridine 1-oxide** is a stable, often crystalline solid or a high-boiling liquid, whose characteristics are dictated by the interplay of the aromatic ring, the methyl substituents, and the highly polar N-oxide group.<sup>[6]</sup>

| Property            | Value                                  | Source(s) |
|---------------------|--|-----------|
| CAS Registry Number | 1122-45-8                              | [7]       |
| Molecular Formula   | C <sub>7</sub> H <sub>9</sub> NO       | [3][7]    |
| Molecular Weight    | 123.15 g/mol                           | [3][7]    |
| Appearance          | Colorless to light yellow clear liquid | [6]       |
| Melting Point       | 280-282 °C                             | [7]       |
| Boiling Point       | 110 °C @ 1 Torr                        | [7]       |
| Canonical SMILES    | CC1=CC(=O)C                            | [8]       |
| InChIKey            | KMQVCYOPBMKRKH-UHFFFAOYSA-N            | [7][8]    |

## Electronic Structure and Reactivity Implications

The chemical behavior of **2,4-dimethylpyridine 1-oxide** is a direct consequence of its electronic structure. The N-oxide bond introduces resonance forms that distribute electron density throughout the ring, particularly at the C4 (para) and C6 (ortho) positions, while the oxygen atom itself becomes a center of high electron density.

Caption: Resonance delocalization in **2,4-dimethylpyridine 1-oxide**.

This charge distribution has two major consequences:

- Enhanced Nucleophilicity of Oxygen: The exocyclic oxygen atom readily coordinates to metal ions and acts as a potent hydrogen bond acceptor. This property is exploited in coordination chemistry and the engineering of pharmaceutical cocrystals.[3][9]
- Modified Ring Reactivity: Unlike the parent pyridine, the ring is activated towards electrophilic substitution, particularly at the C3 and C5 positions, and also becomes susceptible to nucleophilic attack at the C2 and C6 positions.[1]

## Synthesis and Key Reactions

The utility of **2,4-dimethylpyridine 1-oxide** stems from its straightforward synthesis and its predictable, versatile reactivity.

### Synthesis Protocol: N-Oxidation of 2,4-Lutidine

The most common and efficient synthesis involves the direct oxidation of the nitrogen atom of 2,4-lutidine. Hydrogen peroxide in the presence of an acid catalyst is a standard, environmentally benign choice.

Causality: The acid (e.g., acetic acid) protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by the oxidizing agent. Alternatively, stronger oxidants like peroxy acids (e.g., m-CPBA) can be used, which do not require an acid catalyst but may have lower functional group tolerance.[2]

#### Step-by-Step Methodology:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-lutidine (1.0 eq) in glacial acetic acid (5-10 volumes).
- Oxidation: To the stirred solution, add hydrogen peroxide (30% aq. solution, 1.5-2.0 eq) portion-wise, monitoring the internal temperature to maintain it below 60-70 °C.
- Reaction: Heat the mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until effervescence

ceases.

- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

## Key Reactivity Profile: Electrophilic Nitration

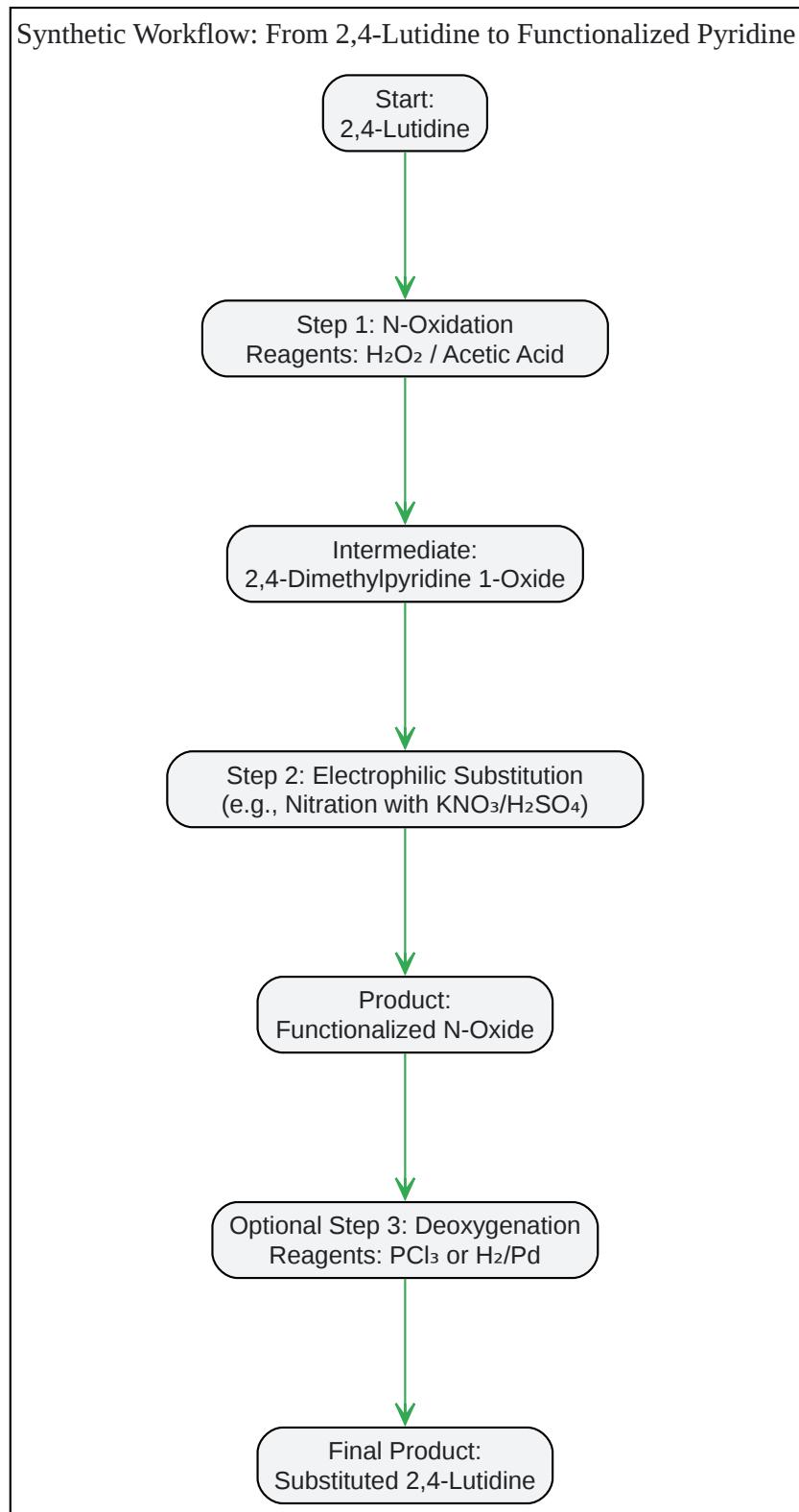
A hallmark reaction showcasing the altered reactivity of the N-oxide is electrophilic nitration. The N-oxide group directs the incoming electrophile, typically to the position para to the nitrogen, but steric hindrance from the C4-methyl group can influence regioselectivity. Nitration of pyridine N-oxides is a crucial step in the synthesis of various pharmaceutical intermediates. [\[10\]](#)[\[11\]](#)

Causality: The reaction proceeds via the generation of the nitronium ion ( $\text{NO}_2^+$ ) from a mixture of nitric and sulfuric acids. The electron-donating character of the N-oxide group facilitates the electrophilic attack on the ring, a reaction that is notoriously difficult on the parent pyridine.

Step-by-Step Methodology (Adapted from related procedures[\[11\]](#)[\[12\]](#)):

- Setup: In a flask cooled in an ice-salt bath (-10 °C to 0 °C), add **2,4-dimethylpyridine 1-oxide** (1.0 eq) to concentrated sulfuric acid (98%) under vigorous stirring.
- Nitration: Prepare a nitrating mixture by carefully adding potassium nitrate (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this nitrating mixture dropwise to the solution of the N-oxide, ensuring the temperature does not exceed 5 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 1-3 hours. Monitor the reaction by HPLC or TLC.
- Quenching: Cool the reaction mixture and pour it carefully onto crushed ice.
- Neutralization & Extraction: Neutralize the acidic solution with a strong base (e.g., NaOH or  $\text{Na}_2\text{CO}_3$ ) to pH 7-8. Extract the product with dichloromethane (3x).

- Purification: Combine the organic extracts, dry over anhydrous  $\text{MgSO}_4$ , filter, and evaporate the solvent to yield the nitrated product.



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Caption: General synthetic workflow utilizing **2,4-dimethylpyridine 1-oxide**.

## Spectroscopic Characterization

Unambiguous identification and quality control rely on spectroscopic analysis.

| Technique           | Expected Observations   | Rationale  |
|---------------------|---|--|
| <sup>1</sup> H NMR  | Two singlets for the methyl groups (~2.3-2.6 ppm).<br>Aromatic protons will appear as distinct multiplets in the ~7.0-8.5 ppm range, typically shifted downfield compared to the parent lutidine due to the influence of the N-oxide. | The chemical shifts are influenced by the electronic environment. The methyl group at C2 is generally slightly more downfield than the one at C4.<br>[3] |
| <sup>13</sup> C NMR | Resonances for the two methyl carbons and five distinct aromatic carbons. The carbons attached to the nitrogen (C2, C6) are significantly affected.   | The N-oxide group alters the electron density across the entire ring, leading to characteristic shifts.  |
| FT-IR               | Strong absorption band around 1200-1300 cm <sup>-1</sup> corresponding to the N-O stretching vibration. C-H stretching for aromatic and methyl groups (~2900-3100 cm <sup>-1</sup> ).   | The N-O bond has a strong dipole moment, resulting in a prominent and characteristic IR absorption.  |
| Mass Spec.          | A clear molecular ion peak (M <sup>+</sup> ) at m/z = 123. A characteristic (M-16) <sup>+</sup> peak corresponding to the loss of the oxygen atom is often observed.  | This fragmentation pattern is diagnostic for N-oxides.   |

# Applications in Drug Development and Research

The unique properties of the N-oxide moiety make it a valuable functional group in medicinal chemistry and drug design.[\[2\]](#)

## Modulation of Physicochemical Properties

The highly polar N-oxide group can be introduced to a drug candidate to increase its aqueous solubility and polarity.[\[2\]](#) This can be a critical strategy for overcoming poor pharmacokinetic profiles. Conversely, it can decrease passive diffusion across biological membranes, which can be used to limit off-target effects or reduce CNS penetration.

## Bioisosteres and Ligands

The N-oxide can act as a bioisostere for other functional groups and is a potent ligand for metal ions in metalloenzymes. Its ability to form strong hydrogen bonds makes it an excellent scaffold for interacting with protein active sites.

## Cocrystal Engineering

In drug development, improving the solubility and bioavailability of an active pharmaceutical ingredient (API) is a major challenge. Pyridine N-oxides, including **2,4-dimethylpyridine 1-oxide**, can be used as "coformers" to create pharmaceutical cocrystals with APIs. The strong hydrogen bond accepting capability of the N-oxide oxygen is key to forming robust supramolecular synthons with APIs that have hydrogen bond donor groups (e.g., -OH, -COOH, -NH).[\[4\]](#)[\[9\]](#)

Caption: Hydrogen bonding synthon in API-N-oxide cocrystals.

## Precursors for Substituted Pyridines

As demonstrated, the N-oxide is an exceptionally useful synthetic handle. It activates the pyridine ring for functionalization, and the N-oxide can be easily removed in a final deoxygenation step (e.g., using  $\text{PCl}_3$  or catalytic hydrogenation) to yield the desired substituted pyridine, a scaffold present in numerous FDA-approved drugs.[\[1\]](#)[\[13\]](#)

## Conclusion

**2,4-Dimethylpyridine 1-oxide** is far more than a simple derivative of 2,4-lutidine. It is a strategically designed molecule where the N-oxide group serves as a powerful control element, modulating solubility, directing reactivity, and enabling novel molecular interactions. For the research scientist and drug development professional, a thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the creation of novel chemical entities and advanced pharmaceutical formulations.

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